molecular formula C23H16Cl3N3O5 B2469886 methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate CAS No. 321571-31-7

methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate

Cat. No. B2469886
CAS RN: 321571-31-7
M. Wt: 520.75
InChI Key: STNVDCKLRAQWHB-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C23H16Cl3N3O5 and its molecular weight is 520.75. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Techniques

  • Ultrasound Irradiation in Synthesis : A study by Machado et al. (2011) demonstrated the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, which significantly reduced reaction times and improved yields. This technique could potentially be applied to the synthesis of related compounds (Machado et al., 2011).

Anticancer and Antimicrobial Properties

  • Anticancer and Antimicrobial Activities : Katariya et al. (2021) synthesized novel heterocyclic compounds that showed significant anticancer activity against a panel of 60 cancer cell lines and exhibited promising in vitro antibacterial and antifungal activities. These findings highlight the potential of related compounds in the development of new therapeutic agents (Katariya et al., 2021).

Molecular Docking Studies

  • Molecular Docking for Drug Discovery : The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines and their evaluation through molecular docking studies suggest these compounds could be utilized to overcome microbe resistance to pharmaceutical drugs, indicating a method for discovering new drugs with similar structures (Katariya et al., 2021).

Structural Characterization and Chemical Reactions

  • X-ray Crystallography for Structure Determination : Kumarasinghe et al. (2009) utilized X-ray crystallography to unambiguously determine the structure of related pyrazole derivatives, showcasing the importance of advanced structural characterization techniques in the study of complex organic molecules (Kumarasinghe et al., 2009).

properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-ethoxycarbonylpyrazol-4-yl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3O5/c1-3-33-23(31)20-14(11-29(27-20)17-9-8-12(24)10-16(17)26)21-18(22(30)32-2)19(28-34-21)13-6-4-5-7-15(13)25/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNVDCKLRAQWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=CC=CC=C3Cl)C(=O)OC)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate

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